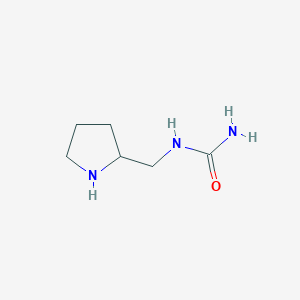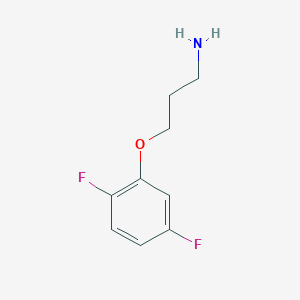
3-(2,5-Difluorophenoxy)propan-1-amine
Übersicht
Beschreibung
3-(2,5-Difluorophenoxy)propan-1-amine , also known by its chemical formula C₉H₁₁F₂NO , is a synthetic organic compound. It belongs to the class of amines and contains two fluorine atoms attached to a phenyl ring. The compound’s structure consists of a propan-1-amine group linked to a difluorophenoxy moiety.
Synthesis Analysis
The synthesis of 3-(2,5-Difluorophenoxy)propan-1-amine involves several steps. While I don’t have specific papers on this compound, typical synthetic routes may include reactions such as nucleophilic substitution or reductive amination. Researchers often employ fluorination techniques to introduce the fluorine atoms into the phenyl ring. Further investigation is needed to explore the exact synthetic pathways and optimization strategies.
Molecular Structure Analysis
The molecular structure of 3-(2,5-Difluorophenoxy)propan-1-amine comprises the following components:
- A propan-1-amine group (NH₂-CH₂-CH₂-).
- A difluorophenoxy moiety (C₆H₂F₂O-).
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Nucleophilic Substitution : The amino group can undergo substitution reactions with electrophiles.
- Aryl Fluorination : The phenyl ring’s fluorine atoms may react with suitable reagents to introduce additional fluorine atoms.
Physical And Chemical Properties Analysis
- Physical State : The compound is typically a liquid at room temperature.
- Melting Point : The melting point varies, but it generally falls within a range of -10°C to 10°C .
- Solubility : It is likely soluble in polar solvents like water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Application in Inorganic Chemistry
3-(2,5-Difluorophenoxy)propan-1-amine and its derivatives have been studied in the context of inorganic chemistry. For example, hexadentate N3O3 amine phenol ligands, which are related to this compound, have been prepared and characterized for their potential applications with Group 13 metal ions. This research indicates potential applications in coordination chemistry and the design of new metal complexes (Liu, Wong, Rettig, & Orvig, 1993).
Use in Corrosion Inhibition
Derivatives of 3-(2,5-Difluorophenoxy)propan-1-amine have been synthesized and evaluated for their performance in inhibiting corrosion on carbon steel. This research suggests the compound's potential utility in industrial applications, particularly in protecting metal surfaces from corrosion (Gao, Liang, & Wang, 2007).
Role in Organic Synthesis
This compound has been studied for its role in organic synthesis, particularly in the stereoselective synthesis of certain amines. These research efforts contribute to the broader field of organic chemistry, especially in the synthesis of enantioenriched compounds, which are crucial in pharmaceuticals and fine chemicals production (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).
Safety And Hazards
- Hazard Statements : The compound poses risks associated with handling hazardous chemicals. It may cause skin and eye irritation.
- Precautions : Researchers should follow safety protocols, wear appropriate protective gear, and work in a well-ventilated area.
Zukünftige Richtungen
Future research on 3-(2,5-Difluorophenoxy)propan-1-amine should focus on:
- Biological Activity : Investigate its potential as a drug candidate or other applications.
- Optimized Synthesis : Develop efficient and scalable synthetic routes.
- Toxicology Studies : Assess its safety profile in detail.
Eigenschaften
IUPAC Name |
3-(2,5-difluorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMRMPALHPWGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Difluorophenoxy)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



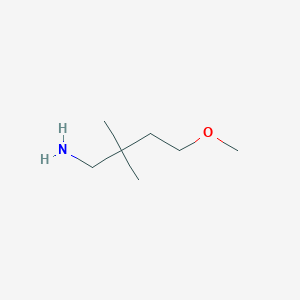
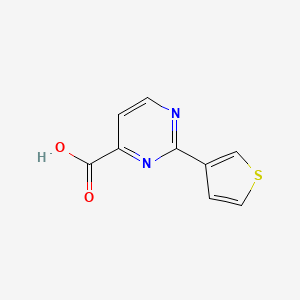
![4-[(2-Bromobutanoyl)amino]benzamide](/img/structure/B1445140.png)
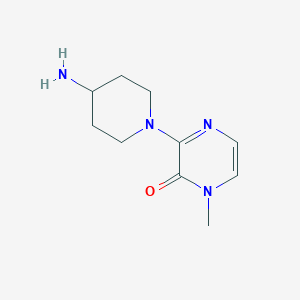
![4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}piperidine](/img/structure/B1445142.png)
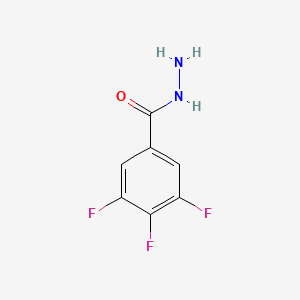
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B1445144.png)
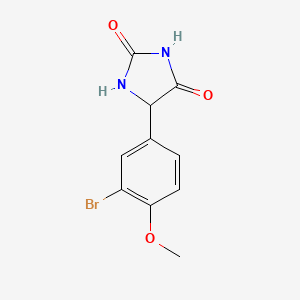
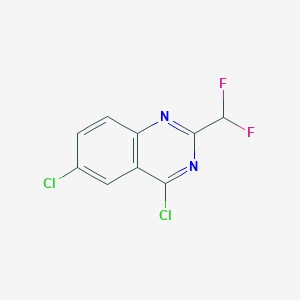
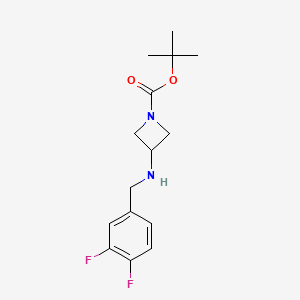
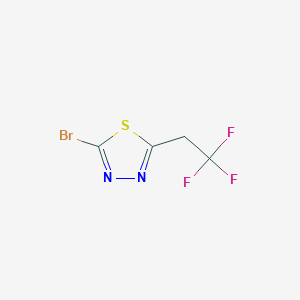
![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B1445155.png)
![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)
